2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde is a chemical compound characterized by its unique structure, which includes a benzo[d]oxazole ring substituted with a difluoromethyl group at the 2-position and a carboxaldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde typically involves multiple steps, starting with the construction of the benzo[d]oxazole core. One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbon disulfide under acidic conditions. Subsequent introduction of the difluoromethyl group can be achieved through various methods, such as the use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
2-(Difluoromethyl)benzaldehyde: Similar structure but lacks the oxazole ring.
2-(Difluoromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.
2-(Trifluoromethyl)benzo[d]oxazole-4-carboxaldehyde: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to its combination of the difluoromethyl group and the benzo[d]oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)9-12-7-5(4-13)2-1-3-6(7)14-9/h1-4,8H |
InChI Key |
PXJUIUVQVQTSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C=O |
Origin of Product |
United States |
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